molecular formula C27H46O B14718734 Cholestan-6-one CAS No. 22033-82-5

Cholestan-6-one

Cat. No.: B14718734
CAS No.: 22033-82-5
M. Wt: 386.7 g/mol
InChI Key: WSSZZUWWCXSGKJ-WFDUKQKSSA-N
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Description

Cholestan-6-one is a steroidal ketone with the molecular formula C27H46O It is a derivative of cholesterol and is characterized by the presence of a ketone group at the 6th position of the cholestane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestan-6-one can be synthesized through several methods. One common approach involves the oxidation of cholesterol. For instance, the oxidation of cholesterol using reagents such as chromium trioxide or pyridinium chlorochromate can yield this compound . Another method involves the hydrogenation of cholest-4-en-3-one in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale oxidation of cholesterol. The process is optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions are crucial in achieving efficient production.

Comparison with Similar Compounds

Cholestan-6-one can be compared with other similar compounds, such as:

This compound is unique due to its specific structural features and the variety of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

22033-82-5

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-25(28)24-11-6-7-15-26(24,4)23(20)14-16-27(21,22)5/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24?,26-,27-/m1/s1

InChI Key

WSSZZUWWCXSGKJ-WFDUKQKSSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C

Origin of Product

United States

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